molecular formula C22H18N2 B14115055 1-Benzyl-4,5-diphenyl-1H-imidazole

1-Benzyl-4,5-diphenyl-1H-imidazole

Cat. No.: B14115055
M. Wt: 310.4 g/mol
InChI Key: KUROZJDKGKYWIG-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of benzyl and diphenyl groups attached to the imidazole ring, making it a highly substituted derivative. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-Benzyl-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with benzil and ammonium acetate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1-Benzyl-4,5-diphenyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

1-Benzyl-4,5-diphenyl-1H-imidazole can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-4-10-18(11-5-1)16-24-17-23-21(19-12-6-2-7-13-19)22(24)20-14-8-3-9-15-20/h1-15,17H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUROZJDKGKYWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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